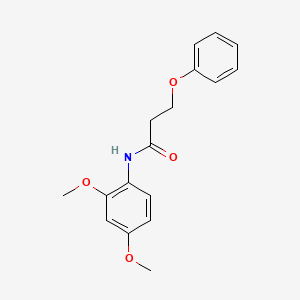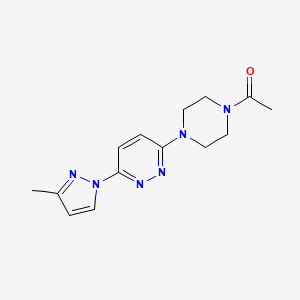![molecular formula C22H19ClN2O6S B5528719 2-chloro-6-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5528719.png)
2-chloro-6-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-chloro-6-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate" is a complex organic molecule potentially relevant in the fields of medicinal chemistry and material science. The structure suggests the presence of various functional groups including methoxy, chloro, phenylsulfonyl, and carbonohydrazonoyl moieties, which could contribute to diverse chemical properties and reactivities.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions starting from simpler precursors. For example, Moosavi‐Zare et al. (2013) described the use of disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyrazole derivatives under green and efficient conditions (Moosavi‐Zare et al., 2013). While not directly analogous, the methodologies employed, such as multi-component condensation, could be relevant to the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of complex organic compounds is often analyzed through crystallography and spectroscopy. For instance, Duan et al. (2014) reported on the crystal structure of a chlorosalicylic acid derivative, which was characterized in the monoclinic space group (Duan et al., 2014). Such detailed structural analyses are crucial for understanding the geometric and electronic properties of the compound.
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups. Al-Hourani et al. (2015) studied the docking and crystal structure of tetrazole derivatives, providing insights into their potential interactions with biological molecules (Al-Hourani et al., 2015). This research might offer parallels to the reactivity of the compound , especially regarding its interactions and potential applications.
Physical Properties Analysis
The physical properties, including melting point, solubility, and stability, are key to understanding a compound's behavior in different environments. Research often employs techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize these properties. While specific studies on the target compound are not found, the general approach to analyzing related organic compounds can provide a framework.
Chemical Properties Analysis
Chemical properties are determined by functional group analysis, reactivity tests, and computational chemistry methods such as density functional theory (DFT) calculations. Viji et al. (2020) utilized DFT to investigate the molecular structure and spectroscopic data of a related compound, providing insights into intramolecular charge transfer and electronic properties (Viji et al., 2020).
properties
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6S/c1-29-17-10-8-16(9-11-17)22(26)31-21-19(23)12-15(13-20(21)30-2)14-24-25-32(27,28)18-6-4-3-5-7-18/h3-14,25H,1-2H3/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXKBHYUFBNET-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=NNS(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)/C=N/NS(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-diethyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5528646.png)
![4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B5528658.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5528664.png)
![4-[(2S)-2-hydroxy-3-phenylpropanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5528672.png)
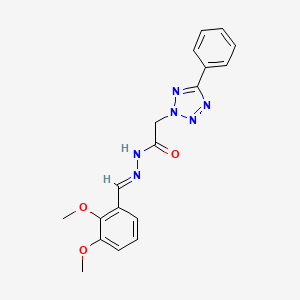
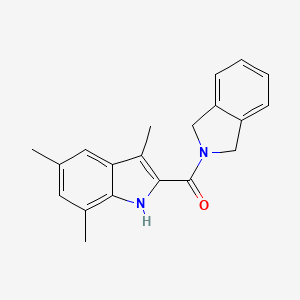


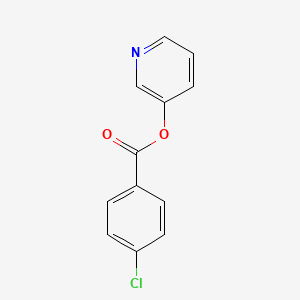
![3-[(hydroxyimino)methyl]-2,4,6-trimethylbenzyl acetate](/img/structure/B5528729.png)
![[4-(2-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5528738.png)
